molecular formula C26H22F3N3O2S B2512019 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 383893-35-4

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2512019
CAS No.: 383893-35-4
M. Wt: 497.54
InChI Key: IHWRZIUKECRYJY-UHFFFAOYSA-N
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Description

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a recognized and potent inhibitor of tankyrase 1 and 2 (TNKS1/2), which are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. By selectively inhibiting tankyrases, this compound stabilizes axin, a critical component of the β-catenin destruction complex . This action effectively suppresses the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers and other diseases. Its primary research value lies in its utility as a chemical tool to probe the intricate biology of Wnt-driven processes. Researchers employ this inhibitor to investigate oncogenic mechanisms, particularly in colorectal cancer models where aberrant Wnt signaling is a hallmark. Studies using this compound have been instrumental in validating tankyrase inhibition as a potential therapeutic strategy for targeting cancer stem cells and inducing differentiation . The application of this tankyrase inhibitor extends to exploring tissue regeneration and stem cell biology, given the pathway's crucial role in cell fate determination and proliferation. Its use has provided significant insights into the complex regulatory networks controlled by tankyrase-mediated PARsylation, making it an essential reagent for molecular biologists and cancer researchers aiming to dissect and therapeutically target the Wnt/β-catenin pathway.

Properties

IUPAC Name

2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O2S/c1-15-6-4-7-16(12-15)31-22(34)14-35-25-18(13-30)23(24-20(32-25)10-5-11-21(24)33)17-8-2-3-9-19(17)26(27,28)29/h2-4,6-9,12,23,32H,5,10-11,14H2,1H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRZIUKECRYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates several functional groups, including a trifluoromethyl group, cyano group, and sulfanyl moiety, which may contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC26H22F3N3O2S
Molecular Weight495.54 g/mol
IUPAC NameThis compound

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with lipid membranes. The cyano group can participate in various chemical reactions, while the sulfanyl group is known for its nucleophilic properties.

Anticancer Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant anticancer activity . The hexahydroquinoline framework is associated with the inhibition of various enzymes and receptors involved in cancer progression. For instance:

  • Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are critical in tumor invasion and metastasis. Compounds with similar structures have shown varying degrees of inhibition against MMPs. Research indicates that modifications in the trifluoromethyl position can significantly enhance inhibitory potency against MMPs .

Anti-inflammatory Effects

Research on related compounds has indicated potential anti-inflammatory properties . The mechanism may involve the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammation processes.

Case Studies and Research Findings

  • Matrix Metalloproteinase Inhibition :
    • A study predicted that compounds similar to this one could exhibit potent inhibitory activity against MMP-1. The predicted IC50 for a related compound was found to be significantly lower than that of its analogs (0.18 µM compared to 11.5 µM for a structurally related compound) .
  • Trifluoromethyl Group Influence :
    • The incorporation of a trifluoromethyl group has been shown to enhance the biological activity of several drugs by improving their interaction with biological targets. For example, studies have demonstrated that adding a trifluoromethyl group can increase the potency of inhibitors targeting serotonin uptake by sixfold compared to non-fluorinated counterparts .

Future Research Directions

While current data on this specific compound's biological activity is limited, several avenues for future research can be proposed:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the pharmacological profile of this compound.
  • Mechanism of Action : Investigating the specific pathways and molecular targets affected by this compound will provide insights into its therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Further exploration of how variations in the structure influence biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference(s)
Target Compound Hexahydroquinoline 3-CN, 5-Oxo, 4-[2-CF₃-phenyl], sulfanyl-linked N-(3-methylphenyl)acetamide ~495.5* High lipophilicity (CF₃, methylphenyl); potential hydrogen-bonding via sulfanyl
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole Phenylsulfanyl, N-(2-CF₃-phenyl)acetamide ~531.6 Dual sulfanyl groups; triazole enhances metabolic stability
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxaline 3-Oxo, N-(2-Cl-5-CF₃-phenyl)acetamide ~391.8 Chloro and CF₃ groups increase electrophilicity; quinoxaline aids π-stacking
N-(3-Methylphenyl)acetamide Simple acetamide N-(3-methylphenyl) ~149.2 Minimal steric hindrance; baseline for acetamide bioactivity studies

*Estimated based on molecular formula.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group in the target compound and the triazole analogue enhances electron-withdrawing effects and lipophilicity compared to chloro-substituted compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]tetrahydroquinoxaline . This may improve membrane permeability and resistance to oxidative metabolism.
  • Sulfanyl Linkage: The sulfanyl group in the target compound and triazole derivatives can participate in hydrogen bonding and disulfide-like interactions, unlike the ether or methylene linkages in simpler acetamides .

Solid-State and Crystallographic Behavior

  • Crystal Packing: Meta-substituted phenylacetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloroacetamide) exhibit twisted conformations between aromatic rings (dihedral angles ~65°), influencing solubility and stability . The target compound’s CF₃ and cyano groups may further distort packing, as seen in trifluoromethyl-substituted crystals .
  • Hydrogen Bonding: N–H···O interactions in acetamides like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide stabilize infinite chains , a feature likely shared by the target compound’s sulfanyl-acetamide moiety.

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability: The hexahydroquinoline core and CF₃ group may reduce cytochrome P450-mediated metabolism compared to simpler acetamides like N-(3-methylphenyl)acetamide .
  • Solubility: The sulfanyl linkage and polar cyano/ketone groups could improve aqueous solubility relative to fully aromatic analogues (e.g., tetrahydroquinoxaline derivatives ).

Preparation Methods

Knoevenagel Condensation for Cyclohexanedione Functionalization

The hexahydroquinoline core is synthesized via a Knoevenagel condensation between 5-substituted cyclohexane-1,3-dione and 2-(trifluoromethyl)benzaldehyde.

Procedure :

  • Reactants :
    • 5-Aminocyclohexane-1,3-dione (1.0 equiv).
    • 2-(Trifluoromethyl)benzaldehyde (1.2 equiv).
    • Malononitrile (1.5 equiv) as the cyano group source.
  • Conditions : Ethanol solvent, reflux at 80°C for 12 hours under nitrogen.
  • Workup : The product is precipitated by cooling, filtered, and washed with cold ethanol.

Key Data :

Parameter Value
Yield 68%
Characterization IR: 2218 cm⁻¹ (C≡N)

Hetero-Diels-Alder Reaction for Ring Formation

The intermediate from Step 2.1 undergoes a Hetero-Diels-Alder reaction with cyclohexenone to form the hexahydroquinoline skeleton.

Procedure :

  • Reactants :
    • Knoevenagel adduct (1.0 equiv).
    • Cyclohexenone (1.5 equiv).
    • Catalytic acetic acid.
  • Conditions : Reflux in toluene at 110°C for 24 hours.
  • Workup : Column chromatography (n-hexane:EtOAc = 4:1) isolates the cycloadduct.

Key Data :

Parameter Value
Yield 57%
Characterization ¹H NMR: δ 1.45–1.77 (m, CH₂)

Optimization and Side-Reaction Mitigation

Byproduct Formation During Thiolation

Competing oxidation of the thiol to disulfide is observed under prolonged reflux.
Mitigation :

  • Use inert atmosphere (N₂).
  • Add antioxidant (e.g., hydroquinone).

Regioselectivity in Hetero-Diels-Alder Reaction

The reaction favors endo transition state geometry, confirmed by NOESY correlations.

Structural Characterization and Purity Assessment

Spectroscopic Analysis

  • IR : Peaks at 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).
  • ¹³C NMR : δ 118.9 (C≡N), 124.5 (CF₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 98.5% purity.

Q & A

Q. What are the critical steps and reagents required for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the hexahydroquinoline core using precursors like 3-cyano-4-substituted phenyl derivatives under reflux conditions.
  • Sulfanyl-Acetamide Coupling : Thiolation via nucleophilic substitution using sodium hydride (NaH) as a base in dimethylformamide (DMF) .
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) for reducing intermediates and ensuring regioselectivity . Key reagents include NaH, DMF, and Pd/C. Reaction optimization (temperature: 80–120°C; time: 12–24 hours) is critical for yields >70% .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • Chromatography : HPLC or column chromatography to assess purity (>95%) .

Q. Which functional groups are pivotal for its biological activity?

The cyano group (electron-withdrawing), sulfanyl bridge (enhancing bioavailability), and acetamide moiety (hydrogen-bond donor) are critical. These groups interact with enzymatic active sites, as seen in analogs targeting kinases or GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Design of Experiments (DOE) to test variables:

  • Temperature : Vary between 80–120°C to balance reaction rate vs. side products.
  • Solvent Ratios : DMF/THF mixtures to modulate polarity and solubility.
  • Catalyst Loading : Optimize Pd/C (1–5 wt%) to minimize over-reduction . Advanced techniques like microwave-assisted synthesis may reduce reaction time by 30–50% .

Q. What strategies guide structure-activity relationship (SAR) studies?

Focus on substituent modification :

  • Phenyl Ring Substituents : Replace trifluoromethyl (CF₃) with halogens (e.g., Cl, F) to alter lipophilicity and target binding .
  • Hexahydroquinoline Core : Introduce methyl groups at positions 5 or 7 to study steric effects on enzyme inhibition . Bioactivity assays (e.g., IC₅₀ measurements against cancer cell lines) quantify SAR trends .

Q. How can computational methods predict target binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). The acetamide group often anchors to ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories. Key interactions include π-π stacking with phenyl rings and hydrogen bonds with the cyano group .

Q. How to resolve contradictions in bioactivity data across analogs?

  • Substituent-Specific Effects : Conflicting IC₅₀ values may arise from divergent substituent electronic profiles (e.g., CF₃ vs. OCH₃ altering logP by 1.5 units) .
  • Statistical Modeling : Multivariate regression to isolate variables (e.g., Hammett σ values) influencing activity .

Q. What methods characterize physicochemical properties relevant to drug development?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • logP : HPLC-based determination to predict membrane permeability.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for decomposition thresholds (>200°C typical) .

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